molecular formula C20H12ClFN2O2S2 B299192 (5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

Cat. No. B299192
M. Wt: 430.9 g/mol
InChI Key: KYZPDXKYUDWQMG-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound belongs to the class of thiazolone derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of (5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting specific enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one can modulate the expression of various genes and proteins involved in inflammation and cancer. This compound has also been found to exhibit antioxidant activity and to protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using (5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one in lab experiments is its high potency and specificity. However, one of the limitations is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on (5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one. One area of interest is the development of new analogs with improved solubility and bioavailability. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the compound's mechanism of action and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, (5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a promising compound with potential therapeutic benefits. Its anti-inflammatory, anti-cancer, and anti-microbial activities make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of (5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one involves the reaction of 2-amino-4-(4-fluoroanilino)thiazol-5(4H)-one with 4-chlorobenzenethiol in the presence of a base such as potassium carbonate. The reaction mixture is then heated to give the desired product.

Scientific Research Applications

(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been extensively studied for its potential therapeutic benefits. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

Molecular Formula

C20H12ClFN2O2S2

Molecular Weight

430.9 g/mol

IUPAC Name

(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one

InChI

InChI=1S/C20H12ClFN2O2S2/c21-12-1-8-16(9-2-12)27-18-10-7-15(26-18)11-17-19(25)24-20(28-17)23-14-5-3-13(22)4-6-14/h1-11H,(H,23,24,25)/b17-11-

InChI Key

KYZPDXKYUDWQMG-BOPFTXTBSA-N

Isomeric SMILES

C1=CC(=CC=C1NC2=NC(=O)/C(=C/C3=CC=C(O3)SC4=CC=C(C=C4)Cl)/S2)F

SMILES

C1=CC(=CC=C1NC2=NC(=O)C(=CC3=CC=C(O3)SC4=CC=C(C=C4)Cl)S2)F

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=O)C(=CC3=CC=C(O3)SC4=CC=C(C=C4)Cl)S2)F

Origin of Product

United States

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